molecular formula C24H27N3O2 B4515376 N~1~-cyclooctyl-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide

N~1~-cyclooctyl-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide

Cat. No.: B4515376
M. Wt: 389.5 g/mol
InChI Key: SGEUYADCXULECH-UHFFFAOYSA-N
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Description

“N~1~-cyclooctyl-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide” is a synthetic organic compound that belongs to the class of pyridazinylacetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N~1~-cyclooctyl-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide” typically involves multi-step organic reactions. The starting materials might include cyclooctylamine, 1-naphthylamine, and pyridazine derivatives. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques like crystallization and chromatography to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

“N~1~-cyclooctyl-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Exploring its use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N~1~-cyclooctyl-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide” involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazinylacetamides and naphthyl derivatives. These compounds share structural similarities and may exhibit comparable biological activities.

Uniqueness

“N~1~-cyclooctyl-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide” is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

N-cyclooctyl-2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2/c28-23(25-19-11-4-2-1-3-5-12-19)17-27-24(29)16-15-22(26-27)21-14-8-10-18-9-6-7-13-20(18)21/h6-10,13-16,19H,1-5,11-12,17H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEUYADCXULECH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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